molecular formula C19H18N4O4S B2936151 Chembl4546978 CAS No. 1359408-31-3

Chembl4546978

Cat. No. B2936151
CAS RN: 1359408-31-3
M. Wt: 398.44
InChI Key: XRQLBQKEXBBYSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the rate at which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting and boiling points, its solubility in various solvents, and its chemical stability .

Scientific Research Applications

ChEMBL Database and Drug Discovery

  • Overview: ChEMBL is a comprehensive database providing data about binding, functional, and ADMET information for numerous bioactive compounds. It is an open data resource, crucial for a wide range of chemical biology and drug discovery research. The database includes over 5.4 million bioactivity measurements for over 1 million compounds and 5200 protein targets (Gaulton et al., 2011).

Expansion and Data Integration

  • Data Enhancement: The ChEMBL database has integrated data from various sources, including neglected disease screening, crop protection data, drug metabolism, disposition data, and bioactivity data from patents. The database now annotates assays and targets using ontologies, making it a more comprehensive tool for research and discovery (Gaulton et al., 2016).

Streamlined Access to Data

  • Web Services: ChEMBL web services offer streamlined access to drug discovery data, which is vital for applications in drug discovery and chemical biology. The update to ChEMBL web services has made a significant amount of data from the underlying database more accessible (Davies et al., 2015).

Bioactivity Database Update

  • Database Improvement: ChEMBL has improved the tracking of compounds from research stages to clinical development and market, providing a richer data model for drug targets. This has enhanced the reliability of the data available for researchers (Bento et al., 2013).

Crop Protection and Bioactivity

  • Agricultural Application: ChEMBL's extension to include bioactivity data of insecticidal, fungicidal, and herbicidal compounds and assays shows its versatility beyond human health research, expanding its utility in crop protection research (Gaulton et al., 2015).

Collation and Mining of Data

  • Data Mining: ChEMBL serves as a resource for small-molecule SAR data, which supports various aspects of drug discovery, including chemical biology and lead discovery. Its comprehensive compound data and integration with public domain resources make it a valuable tool for a wide range of design and discovery tasks (Bellis et al., 2011).

Direct Deposition of Bioassay Data

  • Data Deposition System: ChEMBL has a system for the deposition of bioassay data, ensuring more robust capture and representation of assay details. This enhances the database's utility for researchers and the scientific community at large (Mendez et al., 2018).

Mechanism of Action

The mechanism of action is particularly relevant for drug compounds. It refers to how the compound interacts with the body to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including its toxicity, flammability, and reactivity. It also includes understanding the appropriate safety measures to take when handling the compound .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

11-[2-(3-methoxyphenyl)-2-oxoethyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-3-8-21-17(25)16-14(7-9-28-16)23-18(21)20-22(19(23)26)11-15(24)12-5-4-6-13(10-12)27-2/h4-7,9-10H,3,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQLBQKEXBBYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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